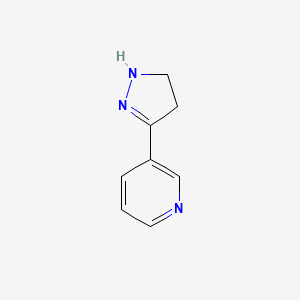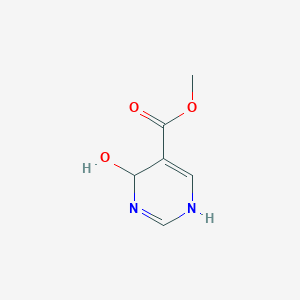
Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. This compound is of significant interest due to its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate typically involves a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, urea, and a β-keto ester in the presence of an acid catalyst. For example, the reaction can be carried out using 4-methoxybenzaldehyde, urea, and ethyl acetoacetate in ethanol with a few drops of concentrated hydrochloric acid, heated to reflux for several hours .
Industrial Production Methods: Industrial production of this compound can be achieved through similar multicomponent reactions, often optimized for higher yields and efficiency. Green chemistry approaches, such as using reusable and heterogeneous catalysts like Montmorillonite-KSF, have been developed to make the process more environmentally friendly .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate is commonly used for regioselective oxidation.
Reduction: Reductive agents like hydrogen gas or metal hydrides can be used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products:
- Oxidized derivatives with enhanced biological activities.
- Reduced derivatives with different pharmacological properties.
- Substituted pyrimidines with diverse functional groups for various applications.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers and antioxidants.
Dihydropyrimidinones: Synthesized via the Biginelli reaction and known for their cytotoxic activities against various cancer cell lines.
Uniqueness: Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate stands out due to its specific combination of hydroxyl and carboxylate groups, which confer unique biological activities and make it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)4-2-7-3-8-5(4)9/h2-3,5,9H,1H3,(H,7,8) |
Clave InChI |
KUAXZYFVXXDMDX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CNC=NC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


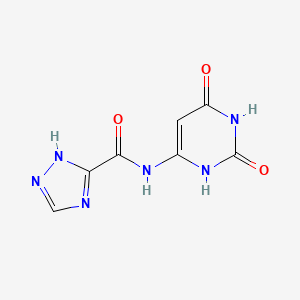

![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
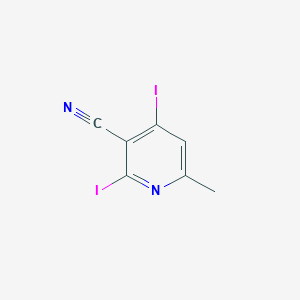
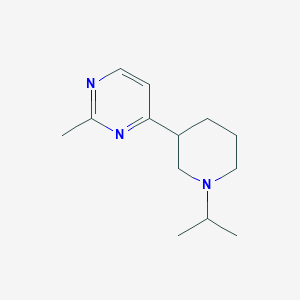
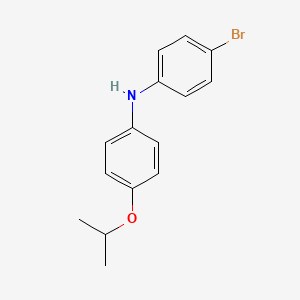


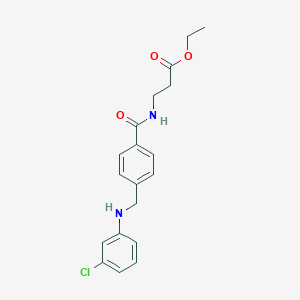
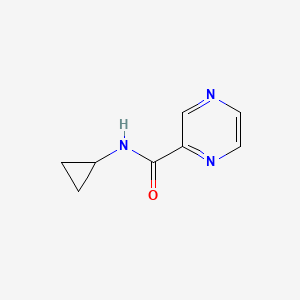
![2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B13102173.png)
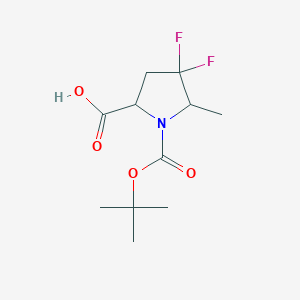
![8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13102184.png)
